molecular formula C9H11F2NO B13616576 1-Amino-2-(3,5-difluorophenyl)propan-2-ol

1-Amino-2-(3,5-difluorophenyl)propan-2-ol

Cat. No.: B13616576
M. Wt: 187.19 g/mol
InChI Key: ARRMLWZQQGLADW-UHFFFAOYSA-N
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Description

1-Amino-2-(3,5-difluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H11F2NO This compound is characterized by the presence of an amino group, a hydroxyl group, and two fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(3,5-difluorophenyl)propan-2-ol typically involves the reaction of 3,5-difluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amino alcohol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(3,5-difluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various organometallic reagents are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-Amino-2-(3,5-difluorophenyl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-2-(3,5-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The fluorine atoms enhance its lipophilicity and stability, potentially affecting its bioavailability and metabolic pathways .

Comparison with Similar Compounds

  • 1-Amino-2-(2,4-difluorophenyl)propan-2-ol
  • 3-Amino-2-(2,4-difluorophenyl)propan-1-ol
  • 2-Amino-1-(3,4-difluorophenyl)propan-1-ol

Uniqueness: 1-Amino-2-(3,5-difluorophenyl)propan-2-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

1-amino-2-(3,5-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-9(13,5-12)6-2-7(10)4-8(11)3-6/h2-4,13H,5,12H2,1H3

InChI Key

ARRMLWZQQGLADW-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=CC(=CC(=C1)F)F)O

Origin of Product

United States

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